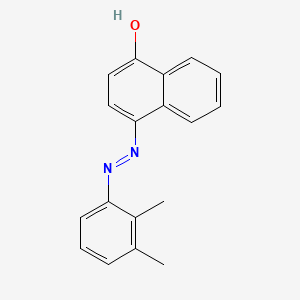
4-((Dimethylphenyl)azo)-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Dimethylphenyl)azo)-1-naphthol, also known as Sudan II, is an azo dye characterized by its vivid red color. Azo dyes are a class of compounds bearing the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. Sudan II is primarily used as a dye for coloring oils, waxes, and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylphenyl)azo)-1-naphthol typically involves the diazotization of 2,4-dimethylaniline followed by azo coupling with 1-naphthol. The reaction conditions include maintaining a low temperature during diazotization to ensure the stability of the diazonium salt. The azo coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of Sudan II involves similar synthetic routes but on a larger scale. Continuous flow synthesis in microreactors has been explored to optimize the reaction conditions and improve yield. This method allows for better control over reaction parameters and reduces the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylphenyl)azo)-1-naphthol undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
4-((Dimethylphenyl)azo)-1-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various substrates.
Industry: Widely used as a dye in the textile, plastic, and cosmetic industries.
Mechanism of Action
The mechanism of action of 4-((Dimethylphenyl)azo)-1-naphthol involves its interaction with molecular targets through its azo group. The compound can undergo tautomerization, which affects its binding properties. The azo group can interact with nucleophiles, leading to various chemical transformations. The pathways involved include electron transfer and radical formation, which are crucial for its reactivity .
Comparison with Similar Compounds
Similar Compounds
Sudan I: Another azo dye with a similar structure but different substituents on the aromatic rings.
Sudan III: Similar to Sudan II but with additional methyl groups on the naphthol ring.
Sudan IV: Contains additional ethyl groups, leading to different solubility and staining properties.
Uniqueness
4-((Dimethylphenyl)azo)-1-naphthol is unique due to its specific substituents, which confer distinct chemical and physical properties. Its vivid red color and stability make it particularly useful in various industrial applications compared to other azo dyes .
Properties
CAS No. |
85136-31-8 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-[(2,3-dimethylphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H16N2O/c1-12-6-5-9-16(13(12)2)19-20-17-10-11-18(21)15-8-4-3-7-14(15)17/h3-11,21H,1-2H3 |
InChI Key |
BBIIRLWNQVIANV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=NC2=CC=C(C3=CC=CC=C32)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















